molecular formula C9H18ClNO2 B6200487 methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride CAS No. 2680530-37-2

methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B6200487
CAS No.: 2680530-37-2
M. Wt: 207.7
InChI Key:
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Description

Methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 3-(propan-2-yl)pyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(propan-2-yl)pyrrolidine-2-carboxylate hydrochloride
  • Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride
  • Methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrobromide

Uniqueness

Methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its solubility in water and ability to form stable salts make it particularly useful in various applications. Additionally, its reactivity and versatility in chemical synthesis set it apart from similar compounds.

Properties

CAS No.

2680530-37-2

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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